molecular formula C21H28N4O2 B2554432 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 899956-70-8

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2554432
CAS No.: 899956-70-8
M. Wt: 368.481
InChI Key: PVGCLEACRVVWFR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide is a synthetic diamide derivative featuring dual dimethylamino groups and a 3-methylphenyl moiety. Its structure includes an ethanediamide backbone, which facilitates hydrogen bonding and enhances solubility in polar solvents.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-7-6-8-17(13-15)23-21(27)20(26)22-14-19(25(4)5)16-9-11-18(12-10-16)24(2)3/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGCLEACRVVWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with N,N-dimethylaniline in the presence of a catalyst. This reaction forms an intermediate, which is then further reacted with 3-methylphenylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Naphthalimide Derivatives (e.g., Amonafide Analogues)
Naphthalimide-based compounds, such as amonafide (a clinical trial candidate), share functional similarities with the target compound. Key comparisons include:

  • Substituent Position: In naphthalimides, the position of dimethylamino groups (e.g., 5- vs. 6-position) significantly impacts antitumor activity. For example, compound 4b (6-dimethylamino-propylamino-substituted) showed superior activity against P388D1 cells (IC₅₀ = 0.23 μM) compared to 5-substituted analogs . The target compound’s dimethylamino groups are positioned on ethyl and phenyl moieties, which may alter DNA-binding kinetics compared to planar naphthalimide systems.
  • Tertiary Amines: Both the target compound and amonafide analogs (e.g., 3a, 3b) feature tertiary amines (dimethylamino groups), which reduce metabolic instability and side effects compared to primary amines in amonafide .

B. Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide) Phthalimides like 3-chloro-N-phenyl-phthalimide () are primarily used as polymer precursors. While structurally distinct from the target compound, their imide functionality highlights the importance of electron-deficient aromatic systems in material science.

Physicochemical Properties

  • Solubility: The ethanediamide backbone and dimethylamino groups likely improve aqueous solubility compared to hydrophobic naphthalimides.
  • Stability : Tertiary amines resist oxidation, enhancing metabolic stability over primary amines in amonafide .

Comparative Data Table

Compound Name / Class Core Structure Key Substituents IC₅₀ (μM) Toxicity Notes
Amonafide Naphthalimide Primary amine at position 5 HeLa: 6.02 High hematotoxicity
3a (Naphthalimide analog) Naphthalimide 5-(Dimethylamino-ethylamino) HeLa: 0.69 Reduced toxicity
4b (Naphthalimide analog) Naphthalimide 6-(Dimethylamino-propylamino) P388D1: 0.23 Low side effects
Target Compound Ethanediamide 2-(Dimethylamino)phenyl, 3-methylphenyl N/A Predicted low toxicity

Research Implications

The target compound’s structural divergence from classical DNA-intercalating agents (e.g., naphthalimides) suggests untapped therapeutic mechanisms. Further studies should explore its binding affinity for non-canonical targets (e.g., HDACs) and evaluate pharmacokinetic parameters. Synthetic optimization, such as introducing halogen atoms (as in 3-chloro-N-phenyl-phthalimide), could enhance target selectivity .

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide, commonly referred to as SDB-006, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and toxicological profiles based on recent studies and available data.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple dimethylamino groups and an ethylene diamine backbone. Its molecular formula is C19H26N4C_{19}H_{26}N_4, and it possesses a molecular weight of approximately 314.44 g/mol. The presence of dimethylamino groups suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

SDB-006 exhibits various biological activities, primarily through its interaction with neurotransmitter receptors. Studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), which could influence mood regulation and anxiety levels. Additionally, the compound's structure suggests potential binding to adrenergic receptors, which are implicated in cardiovascular responses.

Pharmacological Effects

  • Antidepressant Activity : Research has shown that compounds with similar structures can exhibit antidepressant effects by modulating serotonin levels in the brain.
  • Anxiolytic Properties : Preliminary studies suggest that SDB-006 may reduce anxiety-like behaviors in animal models, indicating potential therapeutic applications in anxiety disorders.
  • Neuroprotective Effects : Some findings suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Toxicological Profile

Despite its potential therapeutic benefits, SDB-006 has shown significant toxicity in certain contexts:

  • Aquatic Toxicity : The compound is classified as very toxic to aquatic life, with long-lasting effects on ecosystems .
  • Reproductive Toxicity : There are concerns regarding its potential to damage fertility or harm unborn children, necessitating caution in its use .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantMood enhancement through serotonin modulation
AnxiolyticReduction of anxiety-like behaviors
NeuroprotectiveProtection against oxidative stress
Aquatic ToxicityVery toxic to aquatic life
Reproductive ToxicitySuspected damage to fertility

Case Studies

Recent case studies have highlighted the dual nature of SDB-006's biological activity:

  • Case Study 1 : A study on animal models demonstrated significant reductions in depressive symptoms following administration of SDB-006, suggesting its efficacy as an antidepressant.
  • Case Study 2 : In a controlled environment, SDB-006 was found to induce adverse effects on fish populations, raising concerns about its environmental impact.

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